N-Metoxi-N-metilpicolinamida

Descripción general

Descripción

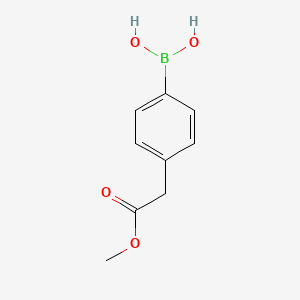

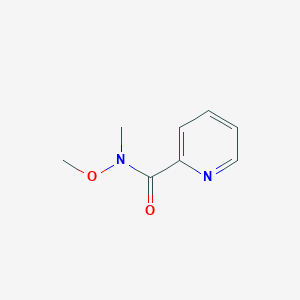

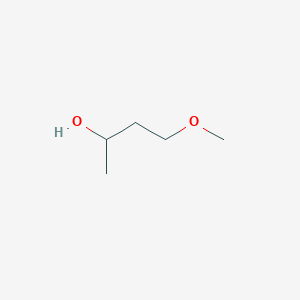

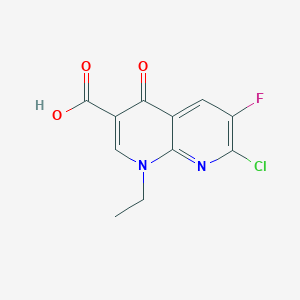

N-Methoxy-N-methylpicolinamide: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.17700 g/mol . It is a derivative of picolinic acid, where the carboxyl group is modified to include methoxy and methyl groups. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the reaction of 2-picolinic acid with N,O-Dimethylhydrazine under controlled conditions.

Another method involves the reaction of 2-picolinic acid with methyl methoxyformamide in the presence of a suitable catalyst.

Industrial Production Methods:

Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity.

The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: N-Methoxy-N-methylpicolinamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at different positions on the picolinamide ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate under acidic conditions.

Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

Substitution reactions can be facilitated by reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

Oxidation products may include carboxylic acids or ketones .

Reduction products could be amines or alcohols .

Substitution products might involve halogenated derivatives or alkylated compounds .

Chemistry:

N-Methoxy-N-methylpicolinamide is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in the synthesis of various organic compounds.

Biology:

The compound can be used in biological studies to investigate enzyme inhibition or as a building block for bioactive molecules.

Medicine:

Industry:

In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antitumorales

N-Metoxi-N-metilpicolinamida: los derivados se han sintetizado y evaluado por su potencial como agentes antitumorales. Estos compuestos, particularmente derivados de N-metilpicolinamida-4-tiol, han mostrado potentes y amplias actividades antiproliferativas in vitro en líneas celulares de cáncer humano . Se ha descubierto que inhiben selectivamente la quinasa Aurora-B, que juega un papel crucial en la división celular y a menudo se sobreexpresa en varios tumores humanos .

Investigación Farmacéutica

En la investigación farmacéutica, This compound se utiliza como precursor para la síntesis de varias moléculas farmacológicamente activas. Sus propiedades únicas facilitan el desarrollo de nuevos candidatos terapéuticos, especialmente en el ámbito del manejo del dolor y los medicamentos antiinflamatorios .

Síntesis Orgánica

Este compuesto es instrumental en la síntesis orgánica, particularmente en la formación de amidas de Weinreb. Las amidas de Weinreb son intermedios valiosos que permiten transformaciones que de otro modo serían desafiantes, como la conversión de ácidos carboxílicos, cloruros de ácido o ésteres en cetonas o aldehídos . La estabilidad del intermedio de amida de Weinreb es crucial para lograr altos rendimientos en estas reacciones.

Producción Biofarmacéutica

En la industria biofarmacéutica, This compound y sus derivados se exploran por sus propiedades anticancerígenas. Están involucrados en la síntesis y los estudios de relación estructura-actividad (SAR) de compuestos que podrían conducir potencialmente al desarrollo de nuevas terapias anticancerígenas .

Entorno Controlado y Soluciones de Sala Blanca

La estabilidad del compuesto y la falta de reactividad en condiciones controladas lo hacen adecuado para su uso en entornos de sala limpia donde se requieren procesos químicos precisos. Se utiliza en la síntesis de varios compuestos que requieren un entorno controlado para garantizar la seguridad y la eficacia .

Mecanismo De Acción

Target of Action

N-Methoxy-N-methylpicolinamide has been identified as a potential anticancer agent . The primary target of this compound is the Aurora-B kinase , a serine/threonine kinase that plays a crucial role in the regulation of mitosis . Overexpression of Aurora-B kinase has been observed in various human tumors, suggesting its potential role in tumorigenesis .

Mode of Action

The compound interacts with its target, the Aurora-B kinase, by binding to it . This interaction results in the inhibition of the kinase, thereby disrupting its role in cell division . The exact binding mode of N-Methoxy-N-methylpicolinamide with Aurora-B kinase is still under investigation .

Biochemical Pathways

The inhibition of Aurora-B kinase by N-Methoxy-N-methylpicolinamide affects the mitotic spindle assembly, chromosome alignment, and cytokinesis . These processes are crucial for cell division, and their disruption can lead to cell death, particularly in rapidly dividing cancer cells .

Result of Action

The result of N-Methoxy-N-methylpicolinamide’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer therapeutics . In fact, some derivatives of N-Methoxy-N-methylpicolinamide have shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .

Comparación Con Compuestos Similares

N-Methoxy-N-methylpyridine-2-carboxamide

3-Bromo-N-methoxy-N-methylpicolinamide

2,2,6,6-Tetramethylpiperidine-2-carboxamide

Uniqueness:

N-Methoxy-N-methylpicolinamide is unique in its ability to form Weinreb amides, which are crucial intermediates in organic synthesis. Its specific structural features and reactivity profile distinguish it from other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Propiedades

IUPAC Name |

N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKBLOKFWKWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474009 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-07-6 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)